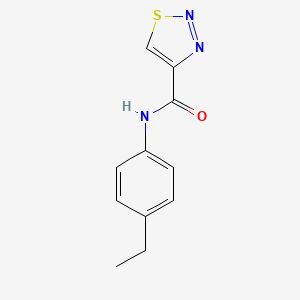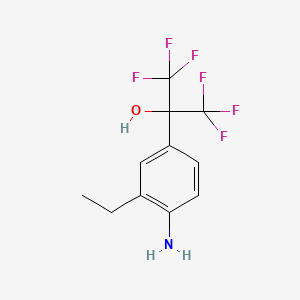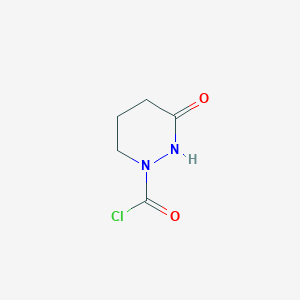
Ethanimidic acid, 2,2,2-trifluoro-, (4-methoxyphenyl)methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethanimidic acid, 2,2,2-trifluoro-, (4-methoxyphenyl)methyl ester is a chemical compound with the molecular formula C10H10F3NO2 and a molecular weight of 233.19 g/mol . It is known for its unique structure, which includes a trifluoromethyl group and a methoxyphenyl group. This compound is used in various scientific research applications due to its distinctive chemical properties.
Vorbereitungsmethoden
The synthesis of ethanimidic acid, 2,2,2-trifluoro-, (4-methoxyphenyl)methyl ester involves several steps. One common method includes the reaction of 2,2,2-trifluoroethanimidic acid with (4-methoxyphenyl)methanol under specific conditions. The reaction typically requires a catalyst and is carried out at a controlled temperature to ensure the desired product is obtained . Industrial production methods may involve more advanced techniques to increase yield and purity, such as the use of specialized reactors and purification processes.
Analyse Chemischer Reaktionen
Ethanimidic acid, 2,2,2-trifluoro-, (4-methoxyphenyl)methyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of different products depending on the reaction conditions.
Reduction: Reduction reactions can be performed using reducing agents, resulting in the conversion of the ester group to an alcohol group.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions vary based on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Ethanimidic acid, 2,2,2-trifluoro-, (4-methoxyphenyl)methyl ester has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Researchers use this compound to study enzyme interactions and metabolic pathways due to its unique structure and reactivity.
Wirkmechanismus
The mechanism of action of ethanimidic acid, 2,2,2-trifluoro-, (4-methoxyphenyl)methyl ester involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with enzymes and receptors, potentially inhibiting or activating specific pathways. The methoxyphenyl group contributes to the compound’s binding affinity and specificity, making it a valuable tool in biochemical research .
Vergleich Mit ähnlichen Verbindungen
Ethanimidic acid, 2,2,2-trifluoro-, (4-methoxyphenyl)methyl ester can be compared with similar compounds such as:
Ethanimidic acid, N-(ethyldimethylsilyl)-2,2,2-trifluoro-, ethyldimethylsilyl ester: This compound has a similar trifluoromethyl group but differs in the ester group, leading to different chemical properties and applications.
Ethanimidic acid, 2,2,2-trifluoro-, (4-chlorophenyl)methyl ester:
The uniqueness of this compound lies in its combination of the trifluoromethyl and methoxyphenyl groups, which confer specific chemical properties and reactivity patterns that are valuable in various research and industrial applications.
Eigenschaften
CAS-Nummer |
212051-17-7 |
|---|---|
Molekularformel |
C10H10F3NO2 |
Molekulargewicht |
233.19 g/mol |
IUPAC-Name |
(4-methoxyphenyl)methyl 2,2,2-trifluoroethanimidate |
InChI |
InChI=1S/C10H10F3NO2/c1-15-8-4-2-7(3-5-8)6-16-9(14)10(11,12)13/h2-5,14H,6H2,1H3 |
InChI-Schlüssel |
JVYROYVBWZNSOY-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)COC(=N)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-Methoxybenzo[d]isoxazole-3-carbaldehyde](/img/structure/B13116400.png)






![[(2S,3R,5S)-5-chloro-3-(4-chlorobenzoyl)oxyoxolan-2-yl]methyl 4-chlorobenzoate](/img/structure/B13116444.png)


![tert-butyl (3aS,7S,7aS)-7-hydroxy-3,3a,5,6,7,7a-hexahydro-2H-furo[3,2-b]pyridine-4-carboxylate](/img/structure/B13116466.png)

![[1,2,5]Selenadiazolo[3,4-d]pyrimidine](/img/structure/B13116480.png)
